1-((1-(1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
The compound 1-((1-(1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a structurally complex molecule featuring an azetidine ring, a 1,2,3-triazole moiety, and a pyrrolidin-2-one scaffold. The 5-chloro-2-methoxybenzoyl group at the azetidin-3-yl position introduces electron-withdrawing and steric effects, which may influence its physicochemical and biological properties. Structural confirmation would rely on advanced analytical techniques, including $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, LCMS, and X-ray crystallography, as demonstrated in similar compounds .
Properties
IUPAC Name |
1-[[1-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-27-16-5-4-12(19)7-15(16)18(26)23-10-14(11-23)24-9-13(20-21-24)8-22-6-2-3-17(22)25/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAZQFJFTIPHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule notable for its diverse structural features, including azetidine and triazole rings. This article explores its biological activity, focusing on antibacterial and antifungal properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 389.84 g/mol. Its structure is characterized by:
- Azetidine ring: A four-membered nitrogen-containing ring that may influence biological interactions.
- Triazole moiety: Known for its ability to form hydrogen bonds and participate in various chemical reactions.
- Chlorinated methoxybenzoyl group: This functional group may enhance the compound's lipophilicity and biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing azetidine and triazole rings demonstrate activity against various Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| P4A | Antibacterial | Staphylococcus aureus, Escherichia coli |
| P4B | Antibacterial | Staphylococcus aureus, Escherichia coli |
| P2B | Antifungal | Candida albicans |
In a comparative study, compounds like P4A and P4B showed half the efficacy of standard antibiotics such as Ampicillin and Cephalexin against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of compounds related to triazole derivatives has been well-documented. The compound may exhibit similar properties due to its structural components. For example, P2B demonstrated potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to Miconazole .
The biological activity of 1-((1-(1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis: Azetidine derivatives often interfere with bacterial cell wall formation.
- Disruption of Membrane Integrity: The lipophilic nature of the chlorinated methoxybenzoyl group can disrupt fungal cell membranes.
- Enzyme Inhibition: The triazole ring may inhibit enzymes critical for fungal growth and survival.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Triazole Derivatives: A series of triazole-containing compounds were synthesized and screened for antimicrobial activity. Results indicated that compounds with halogen substitutions showed enhanced antibacterial properties .
- Synthesis and Evaluation of Azetidine Derivatives: Research focused on azetidine derivatives revealed promising antibacterial activity against a range of pathogens, suggesting that modifications to the azetidine structure can significantly impact efficacy .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H20ClN5O3
- Molecular Weight : 389.84 g/mol
Structural Features
The compound consists of multiple functional groups including:
- An azetidine ring
- A triazole ring
- A pyrrolidinone moiety
These features contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing azetidine and triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Antifungal Activity | Reference |
|---|---|---|---|
| Compound A | S. aureus | Yes | |
| Compound B | E. coli | No | |
| Compound C | S. aureus, E. coli | Yes |
Potential Therapeutic Uses
The compound's structural complexity suggests potential applications in drug development, particularly in creating new therapeutic agents for infectious diseases. Its ability to inhibit bacterial growth could lead to the development of new antibiotics.
Case Study: Synthesis and Biological Evaluation
A study conducted by Prabhakar et al. focused on synthesizing related compounds through a reaction involving picolinohydrazide and unsymmetrical anhydrides. The resulting compounds were evaluated for their antibacterial capabilities using the disc diffusion method, revealing promising results .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the mechanism of action and help in optimizing the structure for enhanced efficacy.
Table 2: Molecular Docking Results
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the azetidine ring
- Coupling with triazole derivatives
- Finalization through cyclization to form the pyrrolidinone structure.
These synthetic pathways are crucial for producing compounds with desired biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Azetidine-containing compounds : Azetidine rings are increasingly utilized in drug design due to their conformational rigidity and metabolic stability. For example, the compound in incorporates a pyrrolidin-2-one and triazine system but lacks the triazole and benzoyl groups present in the target molecule .
- Triazole derivatives : The 1,2,3-triazole moiety is a common pharmacophore in medicinal chemistry, as seen in antifungal agents and kinase inhibitors. The title compound’s triazole linkage is structurally analogous to those in , though the latter features a pyrazole core instead .
- Benzoyl-containing molecules : The 5-chloro-2-methoxybenzoyl group is reminiscent of NSAID derivatives, where such substituents enhance binding affinity to target proteins.
Physicochemical and Functional Properties
While biological data are absent in the evidence, key inferences can be made:
- Conformational Rigidity: The azetidine and pyrrolidinone rings restrict rotational freedom, a feature shared with the compound, which may optimize target binding .
Research Findings and Methodological Insights
- Crystallographic Refinement : The use of SHELX software () is a gold standard for small-molecule crystallography, ensuring high precision in bond-length and angle measurements for the target compound .
- Spectral Data Interpretation : Reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds () provide critical benchmarks for assigning NMR signals in complex molecules like the target compound .
- Synthetic Challenges: The integration of multiple heterocycles (azetidine, triazole, pyrrolidinone) poses synthetic hurdles, necessitating optimized reaction conditions to avoid side products, as seen in ’s modest 39.52% yield .
Q & A
Q. Advanced
- Perform 2D NMR (COSY, HSQC) to confirm connectivity of the azetidine and triazole rings .
- Compare experimental 13C NMR shifts with computational predictions (e.g., DFT calculations) to identify misassignments .
- Recrystallize the compound in different solvents (e.g., ethanol/water mixtures) to isolate stereoisomers, as minor impurities may skew signals .
What strategies optimize the compound’s bioavailability through structural modification?
Q. Advanced
- Triazole modifications : Introduce hydrophilic groups (e.g., hydroxyl) to the triazole’s methyl position to enhance aqueous solubility .
- Azetidine ring substitution : Replace the 5-chloro-2-methoxybenzoyl group with smaller halogens (e.g., fluorine) to reduce metabolic degradation .
- Pyrrolidinone adjustments : Incorporate ester prodrugs at the pyrrolidinone carbonyl to improve membrane permeability .
How do researchers validate target engagement in cellular assays?
Q. Advanced
- Use thermal shift assays to confirm binding to putative targets (e.g., kinases or GPCRs) by monitoring protein melting temperature shifts .
- Employ siRNA knockdown of the target protein; a loss of compound activity post-knockdown confirms engagement .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD values) to rule off-target effects .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- 1H/13C NMR : Assign peaks for the azetidine (δ 3.2–3.5 ppm) and triazole (δ 7.5–8.0 ppm) protons .
- LC-HRMS : Confirm molecular weight (expected [M+H]+ ~428 Da) and purity (>95%) .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtainable (e.g., via slow evaporation in acetonitrile) .
How can contradictory bioactivity data across studies be reconciled?
Q. Advanced
- Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability .
- Conduct SAR studies : Systematically modify substituents (e.g., methoxy → ethoxy) to isolate pharmacophoric groups responsible for activity .
- Use transcriptomic profiling to identify secondary pathways affected in divergent models .
What computational tools predict the compound’s binding mode to biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Model interactions with active sites (e.g., hydrogen bonding with the triazole nitrogen) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories to validate docking poses .
- Free energy perturbation (FEP) : Calculate binding affinity changes for proposed structural analogs .
How does the 5-chloro-2-methoxybenzoyl group influence physicochemical properties?
Q. Basic
- Lipophilicity : Increases logP by ~1.5 units, enhancing blood-brain barrier penetration but reducing solubility .
- Metabolic stability : The methoxy group slows hepatic clearance compared to hydroxyl analogs .
- HPLC analysis : Use a C18 column (MeCN/H2O gradient) to correlate retention time with hydrophobicity .
What steps mitigate off-target effects in in vivo models?
Q. Advanced
- Selectivity screening : Test against panels of related targets (e.g., kinase isoforms) to identify cross-reactivity .
- Prodrug design : Mask reactive groups (e.g., triazole) with cleavable linkers to reduce non-specific binding .
- Cryo-EM : Resolve compound-target complexes to guide precision engineering of the azetidine moiety .
How is the compound’s stability under physiological conditions assessed?
Q. Basic
- pH stability assays : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48 hours .
- Plasma stability : Measure half-life in human plasma; instability >50% at 1 h suggests need for formulation .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
